3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid is a compound that can be associated with the broader class of indole derivatives, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, properties, and applications of structurally related indole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired selectivity and yield. For example, the synthesis of a cyclohexene derivative of GS4104, which is structurally related to indole derivatives, was achieved using L-serine as a starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps . Similarly, the synthesis of various 3-substituted indoles was accomplished through a carboxylic acid-catalyzed three-component aza-Friedel-Crafts reaction in water, demonstrating an efficient method for introducing substituents at the 3-position of the indole ring .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole ring, which can be further modified with various functional groups. The papers discuss the structural analysis of related compounds using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the absolute configurations of key intermediates in the synthesis of a cyclohexene derivative were confirmed by two-dimensional NMR studies . These techniques are crucial for determining the stereochemistry and conformation of the molecules, which are important for their biological activity.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug design. The papers describe reactions such as acetylation, which can be regioselective, leading to specific acetylated products . The reactivity of these compounds can vary significantly depending on their substitution pattern, as seen in the differing susceptibility to acetylation between methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The papers provide information on the properties of related compounds, which were studied using techniques like HPLC, GC-MS, and FTIR spectroscopy . These properties are important for the practical application of these compounds, including their use as pharmaceuticals or research tools.
Scientific Research Applications
Novel Research Tools in Plant Hormone Studies
Indole-3-acetic acid, a crucial hormone in plants and an essential metabolite in humans, animals, and microorganisms, has seen innovative applications in research tools through its derivatives, specifically 5- and 6-(2-aminoethyl)-derivatives. These derivatives enable the design of immobilized and carrier-linked forms of indole-3-acetic acid, along with its conjugates with biochemical tags or biocompatible molecular probes, enhancing research flexibility and specificity in hormone-related studies (Ilić et al., 2005).
Advances in Heterocyclic Chemistry
The synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid showcases the compound's utility in creating new heterocyclic molecules. These molecules, which are synthesized under high-temperature conditions with polyphosphoric acid as a catalyst, extend the chemical diversity of indole derivatives and open new avenues for chemical research and potential therapeutic applications (Wang et al., 2016).
Immunotropic Activity Exploration
Amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid, featuring acetylamino or benzoylamino groups, demonstrate immunotropic activity. This area of research highlights the potential of 3-acetylamino-5-methyl-1H-indole-2-carboxylic acid derivatives in modulating immune responses, offering a promising path for developing novel immunotherapeutic agents (Lipnicka et al., 2005).
Fluorescent Probes Development
The creation of new 3-arylindole-2-carboxylates using β,β-diaryldehydroamino acids demonstrates the potential of indole derivatives as fluorescent probes. These compounds exhibit varying fluorescent quantum yields based on their substitution patterns and solvent environments, highlighting their application in developing sensitive and selective fluorescent markers for biological and chemical studies (Queiroz et al., 2007).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . More research is required to identify the specific pathways impacted by this compound.
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-acetamido-5-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-6-3-4-9-8(5-6)10(13-7(2)15)11(14-9)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGVGIKYCMSKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355666 |
Source
|
Record name | 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56545-54-1 |
Source
|
Record name | 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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